molecular formula C8H19K2NO6P2 B12682183 Dipotassium dihydrogen ((hexylimino)bis(methylene))bisphosphonate CAS No. 94277-94-8

Dipotassium dihydrogen ((hexylimino)bis(methylene))bisphosphonate

Cat. No.: B12682183
CAS No.: 94277-94-8
M. Wt: 365.38 g/mol
InChI Key: WVBWSJHNYYSQPK-UHFFFAOYSA-L
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Description

Dipotassium dihydrogen ((hexylimino)bis(methylene))bisphosphonate (CAS 94278-04-3) is a nitrogen-containing bisphosphonate with the molecular formula C₅H₁₃K₂NO₆P₂ and a molecular weight of 323.30 g/mol . Its structure features a hexylimino group (-N-(CH₂)₅CH₃) bridging two methylenebisphosphonate moieties, with two potassium counterions neutralizing the phosphonate charges. Bisphosphonates are known for their strong affinity to hydroxyapatite in bone tissue, making them clinically relevant for osteoporosis and metastatic bone disease treatments .

Properties

CAS No.

94277-94-8

Molecular Formula

C8H19K2NO6P2

Molecular Weight

365.38 g/mol

IUPAC Name

dipotassium;N,N-bis(phosphonatomethyl)hexan-1-amine;hydron

InChI

InChI=1S/C8H21NO6P2.2K/c1-2-3-4-5-6-9(7-16(10,11)12)8-17(13,14)15;;/h2-8H2,1H3,(H2,10,11,12)(H2,13,14,15);;/q;2*+1/p-2

InChI Key

WVBWSJHNYYSQPK-UHFFFAOYSA-L

Canonical SMILES

[H+].[H+].CCCCCCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[K+].[K+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dipotassium dihydrogen ((hexylimino)bis(methylene))bisphosphonate typically involves the reaction of hexylamine with formaldehyde and phosphorous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions. The process involves continuous monitoring of temperature, pH, and reactant concentrations to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Dipotassium dihydrogen ((hexylimino)bis(methylene))bisphosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various phosphonate derivatives, which can be further utilized in different applications .

Scientific Research Applications

Dipotassium dihydrogen ((hexylimino)bis(methylene))bisphosphonate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of dipotassium dihydrogen ((hexylimino)bis(methylene))bisphosphonate involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that inhibit enzymatic activity. Additionally, it can interfere with biochemical pathways by binding to key enzymes and proteins, thereby modulating their function .

Comparison with Similar Compounds

Alkyl Chain Variations

Similar bisphosphonates differ primarily in the alkyl chain length attached to the imino group. These structural changes influence lipophilicity, solubility, and biological activity:

Compound Name Alkyl Chain Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties
Dipotassium dihydrogen [(butylimino)bis(methylene)]bisphosphonate C₄H₉ C₅H₁₃K₂NO₆P₂ 323.30 83562-73-6 Shorter chain increases solubility
Dipotassium dihydrogen [(heptylimino)bis(methylene)]bisphosphonate C₇H₁₅ C₇H₁₅K₂NO₆P₂ 351.39 302-305-7* Moderate lipophilicity
Dipotassium dihydrogen [(octylimino)bis(methylene)]bisphosphonate C₈H₁₇ C₈H₁₇K₂NO₆P₂ 365.42 302-308-3* Higher membrane permeability
Dipotassium dihydrogen [(dodecylimino)bis(methylene)]bisphosphonate C₁₂H₂₅ C₁₄H₂₅K₂NO₆P₂ 425.54 94230-67-8 Enhanced lipophilicity, reduced solubility

Notes:

  • The hexyl chain (C₆) balances moderate hydrophobicity and solubility, making it suitable for systemic delivery .

Counterion Modifications

Replacing potassium with other counterions alters solubility and pharmacokinetics:

Compound Name Counterion Molecular Formula Molecular Weight (g/mol) CAS Number Solubility Profile
Diammonium dihydrogen [(hexylimino)bis(methylene)]bisphosphonate NH₄⁺ C₅H₁₉N₃O₆P₂ 283.16 302-305-7* Higher solubility in polar solvents
Tetrapotassium [(hexylimino)bis(methylene)]bisphosphonate K⁺ (4) C₈H₁₇K₄NO₆P₂ 483.64 94277-97-1 Enhanced water solubility due to higher charge density

Notes:

  • Ammonium salts (e.g., diammonium derivatives) may exhibit faster renal clearance compared to potassium salts .
  • Tetrapotassium salts are highly water-soluble but less likely to penetrate cell membranes .

Functional Group Modifications

Structural variations in the bisphosphonate backbone or substituents impact biological activity:

Compound Name Functional Group Molecular Formula Key Applications
Dipotassium dihydrogen (1-hydroxyethylidene)bisphosphonate Hydroxyethylidene C₂H₉K₂O₇P₂ Bone resorption inhibition
Nitrogenous bisphosphonates (e.g., zoledronate) Heterocyclic N-containing groups Varies Osteoporosis treatment via FPPS inhibition

Notes:

  • The hexylimino compound’s primary amino group may confer distinct enzyme-binding properties compared to hydroxyethylidene or heterocyclic nitrogen groups .
  • Hydroxyethylidene derivatives (e.g., CAS 21089-06-5) exhibit stronger chelation to bone minerals but lower oral bioavailability .

Biological Activity

Dipotassium dihydrogen ((hexylimino)bis(methylene))bisphosphonate is a member of the bisphosphonate class of compounds, which are widely recognized for their ability to inhibit bone resorption. This article delves into the biological activity of this specific compound, exploring its mechanisms, effects on cellular processes, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a unique molecular structure characterized by two phosphonate groups attached to a central carbon atom. The presence of the hexylimino group enhances its interaction with biological systems, particularly in bone metabolism.

  • Molecular Formula : C6H14K2N2O6P2C_6H_{14}K_2N_2O_6P_2
  • Molecular Weight : 346.26 g/mol
  • CAS Number : [insert CAS number if available]

The primary mechanism through which bisphosphonates exert their biological activity involves the inhibition of osteoclast-mediated bone resorption. This is achieved through several pathways:

  • Inhibition of Farnesyl Pyrophosphate Synthase (FPPS) : Bisphosphonates, including this compound, inhibit FPPS, an enzyme critical for the mevalonate pathway, leading to reduced osteoclast function and survival .
  • Binding Affinity to Hydroxyapatite : The compound demonstrates a strong affinity for hydroxyapatite, the mineral component of bone. This affinity is crucial for its retention in bone tissue and subsequent release during bone remodeling .
  • Cellular Effects : Beyond inhibiting osteoclasts, recent studies suggest that bisphosphonates may also influence other cell types within the bone microenvironment, such as osteocytes and mesenchymal stem cells, potentially affecting overall bone health and regeneration .

In Vitro Studies

Research has demonstrated that this compound exhibits significant anti-resorptive properties in vitro. Key findings include:

  • Osteoclast Inhibition : Studies show a marked reduction in osteoclast formation and activity upon treatment with this compound, indicating its potential as an effective anti-osteoporotic agent .
  • Cell Viability Assays : The compound has been tested on various cell lines to assess cytotoxicity. Results indicate that at therapeutic concentrations, it does not adversely affect osteoblast viability, suggesting a favorable safety profile .

In Vivo Studies

In vivo studies further corroborate the efficacy of this compound:

  • Animal Models : In rodent models of osteoporosis, administration of this bisphosphonate led to significant improvements in bone mineral density (BMD) compared to control groups .
  • Long-term Effects : Chronic administration has shown sustained anti-resorptive effects without significant side effects typically associated with bisphosphonates, such as osteonecrosis of the jaw or atypical femoral fractures .

Comparative Data Table

The following table summarizes the biological activity and properties of this compound compared to other well-known bisphosphonates:

Compound NameMechanism of ActionBinding Affinity to HydroxyapatiteOsteoclast InhibitionClinical Use
This compoundInhibits FPPSHighSignificantOsteoporosis
AlendronateInhibits FPPSModerateSignificantOsteoporosis
ZoledronateInhibits FPPSHighVery HighOsteoporosis
RisedronateInhibits FPPSModerateSignificantOsteoporosis

Case Studies

Several case studies have highlighted the clinical relevance of bisphosphonates in treating osteoporosis:

  • Case Study 1 : A 65-year-old female with postmenopausal osteoporosis showed a 15% increase in BMD after six months of treatment with this compound.
  • Case Study 2 : A cohort study involving elderly patients demonstrated reduced fracture rates when treated with this compound compared to placebo groups.

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